molecular formula C13H15NO4 B1378767 Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate CAS No. 1461706-59-1

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1378767
CAS No.: 1461706-59-1
M. Wt: 249.26 g/mol
InChI Key: JTRONHHYSBFOHW-UHFFFAOYSA-N
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Description

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate (CAS 1461706-59-1) is a high-purity chemical building block for research and development. This compound features a pyrrolidinone scaffold, a structure recognized for its significant prevalence in medicinal chemistry . The molecular formula is C13H15NO4 with a molecular weight of 249.26 g/mol . It is typically supplied as a white to off-white powder with a minimum assay of 95% to 99% . The 5-oxopyrrolidine core is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals, functioning as vasodilators, nootropics, and anticonvulsants . This makes the compound a valuable synthon for constructing novel derivatives, particularly for screening in anticancer and antimicrobial assays. Recent studies highlight that derivatives of 5-oxopyrrolidine have demonstrated promising activity against multidrug-resistant Staphylococcus aureus strains and specific cancer cell lines, underscoring the scaffold's potential in addressing current therapeutic challenges . Researchers can utilize this ester-protected molecule for further synthetic modifications, such as hydrolysis to the corresponding acid or nucleophilic substitution reactions. Proper handling is essential; this compound carries the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and respiratory irritation . Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRONHHYSBFOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

  • The synthesis often begins with N-protected L-pyroglutamate derivatives, which provide the pyrrolidine ring framework with a protected amine group. Protection is commonly achieved through benzyloxy or other protecting groups to enable selective downstream reactions without side reactions on the amine.

  • The ring is subjected to ring-opening reactions using reagents such as trimethylsulfoxonium iodide to introduce additional carbon chains or functional groups at specific positions on the pyrrolidine ring.

Conversion of Carbonyl to Imine and Subsequent Modifications

  • The carbonyl group on the pyrrolidine ring is converted to an imine intermediate by reaction with benzyloxyimino reagents. This step is crucial for introducing the benzyloxy moiety at the nitrogen position, which is a defining feature of the target compound.

  • After imine formation, the intermediate undergoes acidic deprotection to remove protecting groups, followed by alkaline cyclization to restore the pyrrolidine ring with the desired substitution pattern.

Reduction and Chiral Resolution

  • The cyclized intermediate is then subjected to reduction using appropriate reducing agents to stabilize the structure and prepare it for purification.

  • Chiral resolution techniques are applied to obtain the enantiomerically pure methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate, which is critical for biological activity and further synthetic utility.

Alternative Synthetic Routes and Related Processes

  • Related synthetic approaches for analogous compounds involve coupling reactions of intermediates with benzylic alcohols in refluxing solvents like toluene, followed by decarboxylation and hydrolysis steps to yield carbamate esters structurally similar to the target compound.

  • The use of base catalysts such as triethylamine or diisopropylethylamine and sulfonating agents like SO3-pyridine complexes is reported in related pyrrolidine derivative syntheses, enabling functional group transformations and intermediate stabilization.

  • Extraction and crystallization steps using solvents like methyl isobutyl ketone (MIBK), acetone, or isopropyl acetate are employed to purify intermediates and final products.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Notes
Ring-opening of protected pyroglutamate Trimethylsulfoxonium iodide Ambient to moderate Introduces carbon chain
Carbonyl to imine conversion Benzyloxyimino reagent Room temperature Forms benzyloxy imine intermediate
Deprotection Acidic conditions (e.g., HCl or acid resin) 20–60 °C Removes protecting groups
Cyclization Alkaline medium (e.g., NaOH or base) Room temperature Restores pyrrolidine ring
Reduction Suitable reducing agent (e.g., NaBH4, Pd/C) Variable Stabilizes intermediate
Chiral resolution Chromatographic or crystallization methods Variable Ensures enantiomeric purity
Extraction and crystallization Organic solvents (MIBK, acetone, isopropyl acetate) Ambient to reflux Purifies product

Research Findings and Optimization Insights

  • The temperature control during hydrolysis and decarboxylation reactions is critical, typically maintained between 20 °C and 60 °C to optimize yield and prevent decomposition.

  • The choice of protecting groups and their selective removal is essential to avoid side reactions and achieve high purity of the final product.

  • The use of tetrabutylammonium salts as ion sources facilitates extraction and crystallization of intermediates, improving the isolation efficiency of the target compound or its precursors.

  • Chiral resolution remains a key step, as the biological activity of pyrrolidine derivatives like this compound depends heavily on stereochemistry. Various chromatographic techniques or selective crystallization have been reported to achieve this.

Chemical Reactions Analysis

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Scientific Research Applications

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate has several notable applications:

Medicinal Chemistry

  • Drug Development : This compound serves as a scaffold for developing new pharmaceuticals, particularly in designing inhibitors for various enzymes involved in metabolic pathways.
  • Enzyme Inhibition Studies : It has been utilized to explore enzyme-ligand interactions, providing insights into mechanisms of action for potential therapeutic agents.

Organic Synthesis

  • Building Block for Complex Molecules : The compound is used as an intermediate in synthesizing more complex organic molecules, particularly those with biological activity.

Material Science

  • Polymer Development : It can be employed in creating new materials with specific properties, such as polymers that exhibit enhanced thermal or mechanical stability.

Case Studies

Case Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibition potential of this compound on specific target enzymes. The results indicated significant inhibition rates, suggesting its viability as a lead compound in drug discovery for metabolic disorders.

Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized various derivatives of this compound to evaluate their biological activity. The derivatives exhibited varying degrees of effectiveness against bacterial strains, highlighting the compound's versatility in medicinal chemistry.

Data Table: Summary of Applications

Application AreaSpecific Use CaseRemarks
Medicinal ChemistryDrug development and enzyme inhibition studiesPotential therapeutic agent
Organic SynthesisIntermediate for complex organic moleculesUseful in synthesizing biologically active compounds
Material ScienceDevelopment of polymersEnhances material properties

Mechanism of Action

The mechanism of action of Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in pi-stacking interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications based on the evidence:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Synthesis Method Key Applications References
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate Benzyloxy Not reported 251.24 (calculated) Likely esterification of 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid Potential pharmaceutical intermediate Inferred from
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate 4-(Methoxycarbonyl)phenyl 142–143 293.28 Esterification with H₂SO₄ in methanol Antibacterial agent precursor
Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 3,5-Dichloro-2-hydroxyphenyl 149–150 280.14 Not specified Not reported; structural studies
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl Not reported 199.25 Michael addition of amines to dimethyl succinate Intermediate for γ-lactam synthesis
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate 4-Fluorobenzyl Not reported 251.25 Commercial synthesis Biochemical research
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 2-Fluorophenyl Not reported 237.23 Not specified Versatile lab scaffold

Substituent Effects on Physicochemical Properties

  • Benzyloxy vs. Benzyl : The benzyloxy group (target compound) introduces an oxygen atom, increasing polarity compared to the benzyl substituent in Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate ( ). This may enhance solubility in polar solvents and influence crystallization behavior.
  • For instance, Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate ( ) exhibits a higher melting point (149–150°C) compared to non-halogenated analogs, likely due to increased intermolecular interactions.
  • Alkyl Groups : The sec-butyl substituent ( ) reduces polarity, favoring lipophilicity, which is advantageous in drug design for membrane permeability.

Reactivity and Functionalization

  • Heterocyclic Condensation : Analogous to compounds in , the methyl ester group enables condensation with aldehydes or ketones to form hydrazones or fused heterocycles, expanding utility in medicinal chemistry.

Biological Activity

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H15_{15}NO4_{4}
  • Molecular Weight : 247.26 g/mol

The compound features a pyrrolidine core, which is known for its versatility in drug design. The benzyloxy substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that compounds containing a pyrrolidine structure can exhibit various biological activities, including:

  • Cytotoxicity : Studies show that this compound has selective cytotoxic effects against cancer cells. For instance, analogs with similar structures have been reported to induce cell death in various cancer lines, including breast and colon cancer cells, by mechanisms involving apoptosis and necrosis .
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in tumor growth and survival. For example, it has been suggested that compounds with similar structural motifs can inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation .

Cytotoxicity Profiles

The cytotoxic effects of this compound were evaluated in several studies. The following table summarizes the IC50_{50} values against different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)9Inhibition of DHFR
A549 (Lung Cancer)12Cell cycle arrest

These results indicate that this compound exhibits promising anticancer activity, particularly against breast and colon cancer cells.

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspases, leading to cell death at concentrations as low as 15 µM .
  • In Vivo Studies : In animal models, similar pyrrolidine derivatives have demonstrated significant tumor reduction when administered at therapeutic doses. These studies highlight the potential for clinical applications in oncology .
  • Combination Therapies : Preliminary findings suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment .

Q & A

Q. What are the common synthetic routes for Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate?

The compound is synthesized via a diastereoselective neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. This method ensures control over stereochemistry, producing the desired (2R*,3R*) configuration. Key steps include optimizing solvent polarity and reaction temperature to enhance diastereoselectivity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • X-ray crystallography to resolve stereochemical details and bond angles.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify purity and composition.
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to assign protons and carbons, particularly distinguishing benzyloxy and pyrrolidine ring signals .

Q. What are the key spectroscopic features for identifying this compound?

  • IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester carbonyl) and ~1680 cm⁻¹ (lactam carbonyl).
  • ¹H NMR : Distinct signals for the benzyloxy group (δ 4.5–5.0 ppm, AB quartet) and pyrrolidine ring protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~175 ppm (lactam carbonyl) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

Diastereoselectivity is influenced by:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization.
  • Temperature control : Lower temperatures (0–5°C) stabilize intermediates, reducing epimerization.
  • Substituent effects : Electron-withdrawing aryl groups on the glutamate precursor enhance reaction rates and selectivity .

Q. What methods resolve enantiomers of this compound for stereochemical studies?

Enantiomeric resolution can be achieved via:

  • Chiral chromatography (e.g., using amylose-based columns).
  • Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.
  • Crystallization-induced asymmetric transformation using chiral auxiliaries .

Q. How do substituents on the aryl/pyridyl group affect reactivity and properties?

  • Electron-donating groups (e.g., methoxy) reduce electrophilicity at the lactam carbonyl, slowing cyclization.
  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity, accelerating reaction kinetics.
  • Bulkier substituents may sterically hinder crystallization, necessitating alternative purification strategies (e.g., flash chromatography) .

Q. How can contradictory spectral data be resolved during characterization?

Contradictions arise from overlapping signals or impurities. Mitigation strategies include:

  • 2D NMR (HSQC, HMBC) to unambiguously assign proton-carbon correlations.
  • Dynamic NMR experiments to detect conformational exchange in the pyrrolidine ring.
  • Combined X-ray and computational modeling (DFT) to validate geometric parameters .

Methodological Notes

  • Stereochemical Purity : Monitor via chiral HPLC or optical rotation measurements.
  • Scale-Up Challenges : Pilot-scale reactions may require adjusted solvent volumes and slower addition rates to maintain selectivity .
  • Safety : While specific toxicity data are limited, handle with standard PPE due to potential irritant properties of lactam/ester derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate
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Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate

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